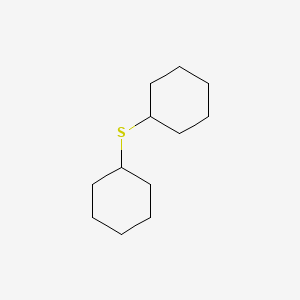

Dicyclohexyl sulphide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

7133-46-2 |

|---|---|

Molecular Formula |

C12H22S |

Molecular Weight |

198.37 g/mol |

IUPAC Name |

cyclohexylsulfanylcyclohexane |

InChI |

InChI=1S/C12H22S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-12H,1-10H2 |

InChI Key |

FTAORUVBXKFVDA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)SC2CCCCC2 |

Origin of Product |

United States |

Foundational & Exploratory

Dicyclohexyl Sulphide: A Comprehensive Physicochemical Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl sulphide, with the chemical formula (C₆H₁₁)₂S, is an organic thioether characterized by the presence of two cyclohexyl rings attached to a central sulfur atom.[1] This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its utility also extends to applications as a solvent in organic reactions and as a stabilizer in the production of polyvinyl chloride (PVC).[1] Understanding the physicochemical properties of this compound is paramount for its effective application in research and industrial settings, ensuring process optimization, safety, and desired product outcomes. This technical guide provides a detailed overview of the core physicochemical properties of this compound, complete with experimental protocols and visual representations of key processes.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below, providing a comprehensive overview of its physical and chemical characteristics.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂S | [1] |

| Molecular Weight | 198.37 g/mol | [2] |

| Appearance | Colorless, oily liquid | [1] |

| Melting Point | 9.9 °C | [1] |

| Boiling Point | 295.71 °C (rough estimate) | [1] |

| Density | 0.9766 g/cm³ (rough estimate) | [1] |

| Flash Point | 123.1 °C | [1] |

| Vapor Pressure | 0.00297 mmHg at 25 °C | [1] |

| Refractive Index | 1.5142 (estimate) | [1] |

| Solubility | Insoluble in water. | [1] |

Table 2: Spectral Data

| Spectroscopy Type | Data Reference |

| ¹³C NMR Spectra | Available through John Wiley & Sons, Inc. |

| GC-MS | NIST Mass Spectrometry Data Center |

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis of this compound

A plausible method for the synthesis of this compound involves the reaction of cyclohexanethiol with a cyclohexyl halide, such as chlorocyclohexane, in the presence of a base.

Materials:

-

Cyclohexanethiol

-

Chlorocyclohexane

-

Sodium hydroxide (NaOH)

-

Ethanol (solvent)

-

Distilled water

-

Anhydrous magnesium sulfate (drying agent)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and graduated cylinders

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve sodium hydroxide in ethanol to create a solution of sodium ethoxide.

-

To this solution, add cyclohexanethiol dropwise with stirring. This reaction forms the sodium salt of cyclohexanethiol.

-

Attach a reflux condenser to the flask and heat the mixture to reflux.

-

Slowly add chlorocyclohexane to the refluxing mixture.

-

Continue to reflux the reaction mixture for several hours to ensure the completion of the reaction.

-

After the reflux period, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing distilled water.

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether.

-

Combine the organic extracts and wash them with distilled water, followed by a brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic solvent using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by vacuum distillation.

Determination of Physicochemical Properties

The following protocols describe the experimental procedures for determining the key physicochemical properties of this compound.

1. Melting Point Determination: The melting point of this compound can be determined using a capillary melting point apparatus.

-

Procedure: A small amount of the solidified sample is introduced into a capillary tube, which is then placed in the melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

2. Boiling Point Determination: The boiling point can be determined by simple distillation.

-

Procedure: A sample of this compound is placed in a distillation flask with a few boiling chips. The flask is heated, and the temperature of the vapor is monitored with a thermometer. The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading during distillation, is recorded as the boiling point.

3. Density Determination: The density of liquid this compound can be determined using a pycnometer.

-

Procedure: The mass of a clean, dry pycnometer is determined. It is then filled with distilled water, and its mass is measured again to determine the volume of the pycnometer. The pycnometer is then emptied, dried, and filled with this compound. The mass is measured once more, and the density is calculated by dividing the mass of the this compound by its volume.

4. Solubility Determination: A qualitative assessment of solubility can be performed in various solvents.

-

Procedure: A small, measured amount of this compound is added to a test tube containing a specific volume of a solvent (e.g., water, ethanol, acetone, hexane). The mixture is agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble based on the visual presence of a single phase or multiple phases.

Visualizations

The following diagrams, created using the DOT language, illustrate a logical workflow for the physicochemical characterization of an organic sulphide and the synthesis of this compound.

Caption: Experimental Workflow for Physicochemical Characterization.

References

Dicyclohexyl Sulfide: A Comprehensive Technical Guide to its Molecular Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

October 28, 2025

Abstract

Dicyclohexyl sulfide ((C₆H₁₁)₂S) is an organosulfur compound with applications in organic synthesis and as a ligand in catalysis. A thorough understanding of its three-dimensional structure and conformational behavior is crucial for elucidating its reactivity, designing novel catalysts, and predicting its interactions in biological systems. This technical guide provides a detailed overview of the molecular structure and conformational landscape of dicyclohexyl sulfide. Due to a lack of specific experimental data for this molecule in the existing literature, this guide combines theoretical principles with data from analogous compounds to present a comprehensive analysis. It also outlines standardized experimental and computational protocols for determining the precise structural parameters of dicyclohexyl sulfide and similar molecules.

Introduction

Dicyclohexyl sulfide is a thioether characterized by two cyclohexyl rings attached to a central sulfur atom. The conformational flexibility of the cyclohexane rings, coupled with the rotational freedom around the C-S bonds, gives rise to a complex potential energy surface with multiple possible conformers. The overall shape and polarity of the molecule are dictated by the preferred conformations of the cyclohexyl rings (chair, boat, or twist-boat) and the relative orientation of these rings.

This guide will delve into the anticipated molecular geometry, including bond lengths and angles, and explore the likely low-energy conformations of dicyclohexyl sulfide based on established principles of stereochemistry and conformational analysis.

Molecular Structure

While a definitive crystal structure of dicyclohexyl sulfide is not publicly available, its molecular parameters can be estimated based on data from related molecules and general principles of chemical bonding.

Bond Lengths and Angles

The key bond lengths and angles in dicyclohexyl sulfide are expected to be in the typical ranges for alkyl sulfides and cyclohexane derivatives. The following table summarizes these anticipated values.

| Parameter | Expected Value Range | Analogous Compound Data (Example: Cyclohexyl Methyl Sulfide) |

| C-S Bond Length | 1.80 - 1.85 Å | ~1.82 Å |

| C-C Bond Length | 1.52 - 1.55 Å | ~1.54 Å |

| C-H Bond Length | 1.08 - 1.12 Å | ~1.10 Å |

| C-S-C Bond Angle | 95° - 105° | Not directly applicable |

| C-C-C Bond Angle | 109° - 112° | ~111° |

| H-C-H Bond Angle | 107° - 110° | ~109.5° |

Note: The values for analogous compounds are illustrative and may not represent the exact parameters for dicyclohexyl sulfide.

Conformational Analysis

The conformational isomerism of dicyclohexyl sulfide is primarily determined by:

-

The ring conformation of the two cyclohexyl groups.

-

The rotation around the two C-S bonds.

The chair conformation is the most stable for a cyclohexane ring, being significantly lower in energy than the boat or twist-boat forms. Therefore, it is highly probable that both cyclohexyl rings in dicyclohexyl sulfide predominantly adopt a chair conformation.

The orientation of the sulfur atom relative to each ring can be either axial or equatorial. This leads to three possible low-energy conformational isomers for the diequatorial substitution of the sulfur atom on the two chair-configured rings:

-

Diequatorial-Diequatorial (e,e): Both C-S bonds are in the equatorial position of their respective cyclohexane rings. This is expected to be the most stable conformer due to minimal steric hindrance.

-

Axial-Equatorial (a,e): One C-S bond is in an axial position, and the other is in an equatorial position.

-

Diaxial-Diaxial (a,a): Both C-S bonds are in the axial position. This conformer is likely to be the least stable due to significant 1,3-diaxial interactions.

Further rotational isomers (rotamers) exist due to rotation around the C-S bonds. The relative energies of these conformers can be determined through computational modeling.

Experimental Protocols

To definitively determine the molecular structure and conformation of dicyclohexyl sulfide, the following experimental techniques are recommended.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions.[1]

Methodology:

-

Sample Preparation: A sample of dicyclohexyl sulfide is purified and vaporized under high vacuum.

-

Data Acquisition: A high-energy beam of electrons is directed through the vaporized sample. The scattered electrons produce a diffraction pattern that is recorded on a detector.

-

Data Analysis: The radial distribution curve is derived from the diffraction pattern. This curve provides information about the internuclear distances in the molecule.

-

Structure Refinement: A molecular model is constructed, and its theoretical diffraction pattern is calculated. The structural parameters of the model (bond lengths, angles, and dihedral angles) are refined to achieve the best fit with the experimental data.

X-ray Crystallography

If a suitable single crystal of dicyclohexyl sulfide can be grown, X-ray crystallography can provide highly accurate and detailed information about its molecular structure in the solid state.[2]

Methodology:

-

Crystallization: Single crystals of dicyclohexyl sulfide are grown from a suitable solvent by slow evaporation or cooling.

-

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as the crystal is rotated.

-

Structure Solution: The initial positions of the atoms are determined from the diffraction pattern using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and thermal parameters are refined to minimize the difference between the observed and calculated structure factors.

Computational Protocols

In the absence of experimental data, computational chemistry provides a robust framework for predicting the molecular structure and conformational preferences of dicyclohexyl sulfide.

Conformational Search and Energy Minimization

Methodology:

-

Initial Structure Generation: A 3D model of dicyclohexyl sulfide is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This can be achieved using methods like molecular mechanics force fields (e.g., MMFF94, UFF).

-

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized, and their relative energies are calculated using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

-

Population Analysis: The relative populations of the conformers at a given temperature can be estimated from their calculated Gibbs free energies using the Boltzmann distribution.

Logical Workflow for Conformational Analysis

The following diagram illustrates the logical workflow for a computational investigation of dicyclohexyl sulfide's conformational landscape.

Caption: Computational workflow for dicyclohexyl sulfide conformation.

Conclusion

This technical guide has provided a detailed, albeit largely theoretical, exploration of the molecular structure and conformation of dicyclohexyl sulfide. While specific experimental data remains elusive, the principles of conformational analysis and data from analogous molecules strongly suggest that the diequatorial-diequatorial chair-chair conformer is the most stable. The outlined experimental and computational protocols provide a clear roadmap for future research to definitively characterize the structural properties of this important molecule. Such studies will be invaluable for advancing its application in catalysis and chemical synthesis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Dicyclohexyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of dicyclohexyl sulfide. Due to the limited availability of specific, publicly accessible spectral data for this compound, this document outlines the expected spectral features based on the chemical structure and provides generalized experimental protocols for acquiring such data. This guide is intended to assist researchers in the analysis and characterization of dicyclohexyl sulfide and related thioether compounds.

Introduction

Dicyclohexyl sulfide, with the chemical formula C₁₂H₂₂S, is a thioether consisting of two cyclohexyl rings linked by a sulfur atom. As with many organic molecules, NMR spectroscopy is a primary tool for its structural elucidation and purity assessment. This guide details the theoretical ¹H and ¹³C NMR spectral data and provides practical experimental methodologies.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for Dicyclohexyl Sulfide

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-1 (methine, α to S) | 2.5 - 3.0 | Multiplet | The proton on the carbon directly attached to the sulfur atom is expected to be the most deshielded. |

| H-2, H-6 (axial & equatorial) | 1.2 - 2.2 | Multiplets | These protons are on the carbons adjacent to the C-S carbon. |

| H-3, H-5 (axial & equatorial) | 1.2 - 2.2 | Multiplets | |

| H-4 (axial & equatorial) | 1.2 - 2.2 | Multiplets |

Table 2: Predicted ¹³C NMR Chemical Shifts for Dicyclohexyl Sulfide

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-1 (methine, α to S) | 45 - 55 | The carbon directly bonded to the sulfur atom will have the largest chemical shift. |

| C-2, C-6 | 30 - 40 | |

| C-3, C-5 | 25 - 35 | |

| C-4 | 20 - 30 |

Experimental Protocols

The following are generalized protocols for obtaining high-quality ¹H and ¹³C NMR spectra of dicyclohexyl sulfide.

Sample Preparation

-

Solvent Selection : Dicyclohexyl sulfide is expected to be soluble in common deuterated organic solvents such as chloroform-d (CDCl₃), dichloromethane-d₂ (CD₂Cl₂), or benzene-d₆ (C₆D₆). CDCl₃ is a common first choice.

-

Concentration : Dissolve approximately 5-10 mg of dicyclohexyl sulfide in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR.

¹H NMR Spectroscopy

-

Instrument : A standard 300-500 MHz NMR spectrometer.

-

Acquisition Parameters :

-

Pulse Program : Standard single-pulse experiment.

-

Number of Scans : 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay : 1-2 seconds.

-

Acquisition Time : 2-4 seconds.

-

Spectral Width : A spectral width of 10-12 ppm is generally adequate.

-

-

Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.

¹³C NMR Spectroscopy

-

Instrument : A standard 75-125 MHz NMR spectrometer.

-

Acquisition Parameters :

-

Pulse Program : Standard proton-decoupled single-pulse experiment.

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay : 2-5 seconds. A longer delay may be needed for quaternary carbons, although none are present in dicyclohexyl sulfide.

-

Spectral Width : A spectral width of 200-220 ppm is standard.

-

-

Processing : Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

Logical Workflow for NMR Analysis

The following diagram illustrates a logical workflow for the NMR analysis of an organic compound such as dicyclohexyl sulfide.

Caption: Logical workflow for NMR analysis.

Conclusion

This technical guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectral properties of dicyclohexyl sulfide and the experimental procedures for their determination. While experimental data is not widely published, the principles of NMR spectroscopy allow for reliable prediction of the spectral features. The provided protocols and workflow are intended to serve as a practical resource for researchers working with this and structurally similar compounds, facilitating their identification and characterization.

"mass spectrometry analysis of Dicyclohexyl sulphide"

An In-depth Technical Guide to the Mass Spectrometry Analysis of Dicyclohexyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of dicyclohexyl sulfide (C₁₂H₂₂S). It details a standard gas chromatography-mass spectrometry (GC-MS) protocol, presents the known mass spectral data, and illustrates the analytical workflow. This document is intended to serve as a practical resource for researchers and professionals in analytical chemistry, environmental science, and drug development who are working with or characterizing this compound.

Physicochemical Properties

Dicyclohexyl sulfide is a sulfur-containing organic compound with the following key properties:

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂S | [1] |

| Molecular Weight | 198.37 g/mol | [1] |

| CAS Number | 7133-46-2 | [1] |

| IUPAC Name | cyclohexylsulfanylcyclohexane | [1] |

Mass Spectrometry Data

The mass spectrum of dicyclohexyl sulfide is characterized by a distinct fragmentation pattern under electron ionization (EI). While the full spectrum from the NIST Mass Spectrometry Data Center contains 47 peaks, the most abundant ions are summarized below.

| m/z | Proposed Fragment | Relative Abundance |

| 55 | C₄H₇⁺ (Cyclobutenyl or similar isomer) | Most Abundant |

| 83 | C₆H₁₁⁺ (Cyclohexyl cation) | 2nd Highest |

| 82 | C₆H₁₀⁺ (Cyclohexene radical cation) | 3rd Highest |

| 198 | C₁₂H₂₂S⁺ (Molecular Ion) | Low Abundance |

Note: The relative abundances are based on the designations from the PubChem entry, which sources data from the NIST Mass Spectrometry Data Center[1]. A full list of all 47 peaks and their precise relative intensities would require direct access to the spectral database.

The fragmentation of dicyclohexyl sulfide is initiated by the ionization of the sulfur atom. The primary fragmentation pathway involves the cleavage of the C-S bond, leading to the formation of a cyclohexyl cation (m/z 83). Further fragmentation of the cyclohexyl ring produces smaller, stable carbocations, such as the highly abundant m/z 55 ion. The presence of an m/z 82 peak suggests the loss of a hydrogen atom from the cyclohexyl fragment, forming a cyclohexene radical cation. The molecular ion peak at m/z 198 is typically of low abundance due to the facile fragmentation of the molecule.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative GC-MS protocol for the analysis of dicyclohexyl sulfide. This protocol is based on standard methods for the analysis of semi-volatile sulfur compounds.

3.1. Sample Preparation

-

Standard Solution: Prepare a stock solution of dicyclohexyl sulfide in a volatile, non-polar solvent such as hexane or dichloromethane.

-

Calibration Standards: Create a series of calibration standards by serially diluting the stock solution to the desired concentration range.

-

Sample Matrix: For the analysis of dicyclohexyl sulfide in a complex matrix, appropriate extraction and clean-up procedures (e.g., liquid-liquid extraction, solid-phase extraction) should be employed to isolate the analyte and minimize matrix interference.

3.2. Instrumentation

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Mass Spectrometer: A mass selective detector (MSD) or a time-of-flight (TOF) mass spectrometer.

-

GC Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.

3.3. GC-MS Parameters

| Parameter | Setting |

| Injector | |

| Injection Mode | Splitless (for trace analysis) or Split |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Oven Program | |

| Initial Temperature | 60 °C, hold for 2 minutes |

| Ramp Rate | 10 °C/min |

| Final Temperature | 280 °C, hold for 5 minutes |

| Carrier Gas | |

| Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Scan Rate | 2 scans/second |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

Experimental and Data Analysis Workflow

The following diagrams illustrate the logical workflow for the GC-MS analysis of dicyclohexyl sulfide and the data processing steps.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Dicyclohexyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of dicyclohexyl sulfide. It details the expected vibrational modes, offers a standardized experimental protocol for spectral acquisition, and illustrates the underlying principles and workflows through clear visualizations. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development who utilize vibrational spectroscopy for molecular characterization.

Introduction to the Infrared Spectroscopy of Dicyclohexyl Sulfide

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. These absorptions are recorded as a spectrum, which serves as a unique molecular "fingerprint." For dicyclohexyl sulfide, the IR spectrum provides critical information about its structural integrity, the presence of specific functional groups, and can be used for identification and quality control.

The dicyclohexyl sulfide molecule (C₁₂H₂₂S) consists of two cyclohexyl rings attached to a central sulfur atom. Its infrared spectrum is therefore dominated by the vibrational modes of the cyclohexyl rings, with characteristic contributions from the carbon-sulfur bonds.

Expected Infrared Vibrational Modes of Dicyclohexyl Sulfide

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Assignment |

| C-H Asymmetric Stretching | 2920 - 2940 | Asymmetric stretching of CH₂ groups in the cyclohexyl rings. |

| C-H Symmetric Stretching | 2850 - 2860 | Symmetric stretching of CH₂ groups in the cyclohexyl rings. |

| CH₂ Scissoring (Bending) | 1445 - 1465 | In-plane bending of the CH₂ groups. |

| CH₂ Wagging/Twisting (Bending) | 1260 - 1350 | Out-of-plane bending of the CH₂ groups. |

| C-C Stretching | 800 - 1200 | Skeletal vibrations of the cyclohexyl carbon framework. |

| C-S Stretching | 600 - 800 | Stretching of the carbon-sulfur bond. This can be a weak absorption. |

Note: The exact positions of these peaks can be influenced by the molecule's conformation and the sample's physical state.

Experimental Protocol for Acquiring the Infrared Spectrum

The following is a detailed methodology for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a liquid sample such as dicyclohexyl sulfide.

3.1. Instrumentation

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal, or alternatively, demountable liquid cells with potassium bromide (KBr) or sodium chloride (NaCl) windows.

3.2. Sample Preparation

Dicyclohexyl sulfide is a liquid at room temperature, making sample preparation relatively straightforward.

-

Using an ATR Accessory (Recommended for ease of use):

-

Ensure the ATR crystal is clean by wiping it with a solvent-grade isopropanol or ethanol and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric (e.g., CO₂, H₂O) and instrumental interferences.

-

Place a small drop of dicyclohexyl sulfide directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

If the ATR accessory has a pressure clamp, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.

-

-

Using a Liquid Transmission Cell:

-

Select a pair of clean, dry, and unscratched KBr or NaCl salt plates.

-

Place one to two drops of dicyclohexyl sulfide onto the center of one plate.

-

Carefully place the second plate on top, gently pressing to form a thin, uniform liquid film between the plates. Avoid introducing air bubbles.

-

Mount the sandwiched plates in the spectrometer's sample holder.

-

3.3. Data Acquisition

-

Place the prepared sample (either on the ATR crystal or in the transmission cell) into the spectrometer's sample compartment.

-

Configure the data acquisition parameters:

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹ (sufficient for most identification purposes)

-

Number of Scans: 16 to 32 scans (to improve the signal-to-noise ratio)

-

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.

3.4. Data Processing and Analysis

-

The resulting spectrum should be baseline-corrected if necessary to ensure all peaks originate from a flat baseline.

-

Use the software's peak-picking function to identify the wavenumbers of the major absorption bands.

-

Compare the observed peak positions with the expected vibrational frequencies (as detailed in the table above) to assign the spectral features.

Visualizing the Experimental Workflow and Molecular Structure-Spectrum Relationship

The following diagrams, created using the DOT language, illustrate the key processes and relationships in the infrared spectroscopy of dicyclohexyl sulfide.

Figure 1: General experimental workflow for the FTIR analysis of dicyclohexyl sulfide.

Figure 2: Relationship between the molecular structure of dicyclohexyl sulfide and its characteristic infrared absorption regions.

In-Depth Technical Guide to Dicyclohexyl Sulfide (CAS Number: 7133-46-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclohexyl sulfide, identified by the CAS number 7133-46-2, is a saturated organosulfur compound with the chemical formula C₁₂H₂₂S. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, key applications, and available spectral data. While direct biological activity and involvement in signaling pathways are not extensively documented in current literature, its role as a synthetic intermediate in the pharmaceutical and agrochemical industries underscores its importance in drug development. This document aims to consolidate the available technical information on dicyclohexyl sulfide, presenting it in a structured format to support research and development activities.

Chemical and Physical Properties

Dicyclohexyl sulfide is a colorless to pale yellow, oily liquid with a characteristic sulfurous odor. It is insoluble in water but soluble in many organic solvents.[1][2] The key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₂S | [2][3] |

| Molecular Weight | 198.37 g/mol | [2][3] |

| CAS Number | 7133-46-2 | [2][3] |

| Appearance | Colorless, oily liquid | [1] |

| Melting Point | 9.9 °C | [2] |

| Boiling Point | 293.8 °C at 760 mmHg | [2] |

| Density | 0.96 g/cm³ | [2] |

| Flash Point | 123.1 °C | [2] |

| Refractive Index | 1.5142 (estimate) | [2] |

| Vapor Pressure | 0.00297 mmHg at 25°C | [2] |

| LogP | 4.385 | [2] |

| EINECS Number | 230-432-7 | [2] |

Synthesis and Manufacturing

The synthesis of dicyclohexyl sulfide can be achieved through several routes, primarily involving the reaction of cyclohexyl-containing precursors with a sulfur source. While detailed industrial-scale protocols are proprietary, the following sections outline the key laboratory-scale synthesis methodologies reported in the literature.

Synthesis from Cyclohexanethiol

Experimental Workflow:

Caption: General workflow for the synthesis of dicyclohexyl sulfide from cyclohexanethiol.

Synthesis from Cyclohexene and Hydrogen Sulfide

Another reported method involves the direct thiolation of cyclohexene using hydrogen sulfide.[4] This reaction is typically carried out under conditions that facilitate the redox activation of hydrogen sulfide.

Experimental Workflow:

Caption: Synthesis of dicyclohexyl sulfide via thiolation of cyclohexene.

Applications

Dicyclohexyl sulfide serves as a versatile compound with applications in several industrial and research areas.

Intermediate in Pharmaceutical and Agrochemical Synthesis

One of the primary applications of dicyclohexyl sulfide is its use as a synthetic intermediate in the manufacturing of various pharmaceuticals and agrochemicals.[1] Its bifunctional nature, with two cyclohexyl groups attached to a sulfur atom, allows for a range of chemical transformations to build more complex molecules.

Ligand in Asymmetric Catalysis

In the field of organic chemistry, dicyclohexyl sulfide is recognized for its role as a chiral ligand in asymmetric catalysis.[1][4] The formation of metal complexes with dicyclohexyl sulfide can create a chiral environment that enables the stereoselective synthesis of enantiomerically pure compounds, which is of paramount importance in drug development.[1]

PVC Stabilizer

Dicyclohexyl sulfide is also utilized as a stabilizer in the production of polyvinyl chloride (PVC).[1][4] Its incorporation into PVC formulations helps to prevent the thermal degradation of the polymer, thereby enhancing its stability and durability.[1]

Solvent

Due to its physical properties, dicyclohexyl sulfide can be employed as a solvent in various organic and pharmaceutical applications.[1]

Spectral Data

The structural elucidation of dicyclohexyl sulfide is supported by various spectroscopic techniques.

Mass Spectrometry

The mass spectrum of dicyclohexyl sulfide is available in the NIST WebBook.[5] The fragmentation pattern is consistent with the structure of the molecule, with key fragments arising from the loss of cyclohexyl and smaller alkyl fragments.

Logical Relationship of Mass Spec Fragmentation:

Caption: Predicted major fragmentation pathways for dicyclohexyl sulfide in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectral data for dicyclohexyl sulfide is referenced in PubChem.[6] The spectrum is expected to show signals corresponding to the different carbon environments within the cyclohexyl rings.

Infrared (IR) Spectroscopy

Biological Activity and Toxicology

Currently, there is a lack of publicly available data specifically detailing the biological activity of dicyclohexyl sulfide or its involvement in signaling pathways relevant to drug development. Research on the biological effects of organosulfur compounds has often focused on naturally occurring sulfides, such as those found in garlic (e.g., diallyl sulfide).[2][3] These studies have highlighted a range of activities including anti-inflammatory, antioxidant, and antimicrobial effects.[2][3][7][8][9] However, it is crucial to note that these findings cannot be directly extrapolated to dicyclohexyl sulfide due to significant structural differences.

Toxicological data for dicyclohexyl sulfide is not extensively reported. For the related compound, dicyclohexyl disulfide, some acute toxicity data is available, and it is noted to be an irritant to the eyes, respiratory system, and skin.[1][10][11][12] Given the structural similarity, a cautious approach to handling dicyclohexyl sulfide is warranted, and appropriate personal protective equipment should be used.

Conclusion

Dicyclohexyl sulfide is a valuable chemical intermediate with established applications in the synthesis of pharmaceuticals and agrochemicals, as a ligand in catalysis, and as a PVC stabilizer. This guide has summarized the key technical data currently available for this compound. Further research into its potential biological activities and the quantification of its performance in various applications would be beneficial for expanding its utility in research and drug development. The provided data and workflows are intended to serve as a foundational resource for scientists and researchers working with this compound.

References

- 1. dicyclohexyl disulfide, 2550-40-5 [thegoodscentscompany.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dicyclohexyl disulfide | C12H22S2 | CID 17356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dicyclohexylsulphide [webbook.nist.gov]

- 6. 1,1'-Thiobis(cyclohexane) | C12H22S | CID 23523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The role of diallyl sulfides and dipropyl sulfides in the in vitro antimicrobial activity of the essential oil of garlic, Allium sativum L., and leek, Allium porrum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dicyclohexyl disulfide, 2550-40-5 [perflavory.com]

- 11. Dicyclohexyl Disulfide | CAS#:2550-40-5 | Chemsrc [chemsrc.com]

- 12. Page loading... [wap.guidechem.com]

The Solubility of Dicyclohexyl Sulfide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the solubility of dicyclohexyl sulfide in organic solvents. Due to a notable scarcity of quantitative solubility data in publicly accessible literature, this document synthesizes available qualitative information, discusses theoretical solubility considerations based on molecular structure, and presents a general experimental protocol for determining the solubility of liquid compounds in organic solvents. This guide aims to be a valuable resource for scientists and researchers working with dicyclohexyl sulfide, enabling them to make informed decisions regarding solvent selection and experimental design.

Introduction to Dicyclohexyl Sulfide

Dicyclohexyl sulfide, with the chemical formula (C₆H₁₁)₂S, is an organic sulfide characterized by the presence of two cyclohexyl rings attached to a sulfur atom. Its nonpolar nature, owing to the large hydrocarbon content, is a primary determinant of its solubility characteristics. Understanding its solubility is crucial for a variety of applications, including its use as a solvent in organic and pharmaceutical processes and as a synthetic intermediate in the manufacturing of pharmaceuticals and agrochemicals[1].

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant lack of quantitative data on the solubility of dicyclohexyl sulfide in common organic solvents. Many chemical property databases explicitly list the solubility of dicyclohexyl sulfide as "N/A"[1]. This indicates that detailed solubility studies for this specific compound have either not been extensively performed or are not widely published.

In contrast, some qualitative and limited quantitative data are available for the closely related compound, dicyclohexyl disulfide ((C₆H₁₁S)₂). It is crucial to distinguish between the sulfide and the disulfide, as their chemical and physical properties, including solubility, will differ.

Table 1: Summary of Available Solubility Data for Dicyclohexyl Sulfide and Related Compounds

| Compound | Solvent | Temperature (°C) | Solubility | Data Type | Source |

| Dicyclohexyl sulfide | Water | Not specified | Insoluble | Qualitative | [1] |

| Dicyclohexyl disulfide | Water | 25 | 0.1011 mg/L | Estimated Quantitative | [2] |

| Dicyclohexyl disulfide | Water | Not specified | Insoluble | Qualitative | [3][4][5] |

| Dicyclohexyl disulfide | Alcohol | Not specified | Slightly soluble | Qualitative | [3][4][5] |

| Dicyclohexyl disulfide | Fat/Oil | Not specified | Soluble | Qualitative | [3][4][5] |

Theoretical Solubility Profile

In the absence of extensive experimental data, the principle of "like dissolves like" provides a strong theoretical basis for predicting the solubility of dicyclohexyl sulfide.

-

Nonpolar Solvents: Dicyclohexyl sulfide is a predominantly nonpolar molecule due to its two large cyclohexyl groups. Therefore, it is expected to be highly soluble in nonpolar organic solvents such as hexane, cyclohexane, toluene, and diethyl ether. The van der Waals forces between the dicyclohexyl sulfide molecules and the molecules of these nonpolar solvents are likely to be similar in strength, facilitating dissolution.

-

Polar Aprotic Solvents: In polar aprotic solvents like acetone or dichloromethane, dicyclohexyl sulfide is expected to have moderate to good solubility. While these solvents have dipole moments, they can also engage in van der Waals interactions with the nonpolar portion of the dicyclohexyl sulfide molecule.

-

Polar Protic Solvents: The solubility of dicyclohexyl sulfide is expected to be low in polar protic solvents such as methanol, ethanol, and water. The strong hydrogen bonding network present in these solvents would be disrupted by the nonpolar dicyclohexyl sulfide molecules, making solvation energetically unfavorable. The limited qualitative data for the related dicyclohexyl disulfide, which is "slightly soluble in alcohol," supports this prediction[3][4][5].

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, direct experimental measurement is necessary. The following is a general protocol for determining the solubility of a liquid solute, such as dicyclohexyl sulfide, in an organic solvent using the isothermal shake-flask method.

4.1. Materials and Apparatus

-

Dicyclohexyl sulfide (solute) of known purity

-

Organic solvent of interest (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker bath or incubator

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

Gas chromatograph (GC) with a suitable detector (e.g., FID or SCD) or a high-performance liquid chromatograph (HPLC) with a UV or RI detector.

-

Syringe filters (chemically compatible with the solvent)

-

Vials for sample collection

4.2. Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of dicyclohexyl sulfide to a known volume of the organic solvent in a sealed vial or flask. The presence of a distinct second phase (undissolved liquid) is necessary to ensure supersaturation.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed in the temperature-controlled bath for several hours (e.g., 12-24 hours) to allow for the separation of the two phases. For mixtures where separation is slow, centrifugation at the same temperature can be employed.

-

Sampling: Carefully extract an aliquot of the clear, saturated solvent phase using a pipette or syringe. To avoid contamination from the undissolved solute phase, it is crucial to sample from the middle of the solvent layer. The sample should be immediately filtered through a chemically compatible syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered saturated solution with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analysis: Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of dicyclohexyl sulfide.

-

Calculation: Calculate the solubility of dicyclohexyl sulfide in the solvent at the specified temperature based on the measured concentration and the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mol/L, or mole fraction.

4.3. Calibration

Prepare a series of standard solutions of dicyclohexyl sulfide in the solvent of interest at known concentrations. Analyze these standards using the same analytical method to generate a calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of dicyclohexyl sulfide.

Caption: Workflow for solubility determination.

Conclusion

References

Dicyclohexyl Sulfide: A Comprehensive Technical Guide to its Chemical Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

Dicyclohexyl sulfide, a symmetrical thioether, is a versatile building block in organic synthesis and finds applications in diverse fields, including as a chiral ligand in asymmetric catalysis and as a stabilizer for polymers like PVC.[1] A thorough understanding of its chemical reactivity and stability is paramount for its effective utilization in research and development. This technical guide provides an in-depth analysis of the chemical behavior of dicyclohexyl sulfide, supported by experimental data and methodologies.

Core Chemical Properties

Dicyclohexyl sulfide is a colorless to pale yellow liquid with the chemical formula (C₆H₁₁)₂S.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂S | [2] |

| Molecular Weight | 198.37 g/mol | [2] |

| CAS Number | 7133-46-2 | [3] |

| Melting Point | 9.9 °C | [3] |

| Boiling Point | 295.71 °C (estimated) | [3] |

| Density | 0.9766 g/cm³ (estimated) | [3] |

| Flash Point | 123.1 °C | [1] |

| Solubility | Insoluble in water | [1] |

Chemical Reactivity

The reactivity of dicyclohexyl sulfide is primarily centered around the sulfur atom, which possesses a lone pair of electrons, making it nucleophilic and susceptible to oxidation.

Oxidation Reactions

The sulfur atom in dicyclohexyl sulfide can be readily oxidized to form the corresponding sulfoxide and sulfone. This is a common and important transformation for thioethers.

Oxidation to Dicyclohexyl Sulfoxide and Dicyclohexyl Sulfone:

The oxidation can be achieved using a variety of oxidizing agents. The extent of oxidation, whether it stops at the sulfoxide or proceeds to the sulfone, can often be controlled by the choice of reagent and reaction conditions.[4][5]

-

Hydrogen Peroxide (H₂O₂): A common and environmentally friendly oxidizing agent. The selectivity for sulfoxide versus sulfone can be influenced by the reaction conditions.[4][5][6]

-

Peracids (e.g., m-CPBA): Powerful oxidizing agents that can effectively convert sulfides to sulfones.

-

Other Oxidants: Other reagents like sodium periodate, potassium permanganate, and nitric acid have also been employed for the oxidation of sulfides.

A general reaction scheme for the oxidation of sulfides is presented below.

Figure 1: General oxidation pathway of dicyclohexyl sulfide.

Experimental Protocol for Oxidation of a Sulfide to a Sulfoxide using Hydrogen Peroxide:

The following is a general procedure for the selective oxidation of a sulfide to a sulfoxide, adapted from a method for methyl phenyl sulfide which can be applied to dicyclohexyl sulfide with appropriate modifications.[6][7]

Materials:

-

Sulfide (e.g., dicyclohexyl sulfide)

-

30% Hydrogen peroxide (H₂O₂)

-

Glacial acetic acid

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve the sulfide (1 equivalent) in glacial acetic acid.

-

Slowly add 30% hydrogen peroxide (1.1 equivalents) to the solution while stirring at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude sulfoxide.

-

Purify the product by column chromatography or recrystallization if necessary.

Quantitative Data for Sulfide Oxidation:

| Sulfide | Product | Yield (%) |

| Methyl phenyl sulfide | Methyl phenyl sulfoxide | 98 |

| Ethyl phenyl sulfide | Ethyl phenyl sulfoxide | 95 |

| Di-n-butyl sulfide | Di-n-butyl sulfoxide | 92 |

Reactions with Electrophiles

The sulfur atom in dicyclohexyl sulfide can act as a nucleophile and react with electrophiles. For instance, it can react with alkyl halides in Sₙ2 reactions to form sulfonium salts.

Figure 2: Reaction of dicyclohexyl sulfide with an electrophile (R-X).

Chemical Stability

The stability of dicyclohexyl sulfide is a critical factor in its storage, handling, and application.

Thermal Stability

Dicyclohexyl sulfide is a relatively high-boiling liquid, suggesting good thermal stability under normal conditions.[1] However, like many organic compounds, it will decompose at elevated temperatures. The decomposition products would likely include cyclohexene, cyclohexanethiol, and hydrogen sulfide. Specific data on the decomposition temperature and products for dicyclohexyl sulfide are not extensively reported.

Photochemical Stability

While specific studies on the photolysis of dicyclohexyl sulfide are limited, information on the closely related dicyclohexyl disulfide provides valuable insights. Disulfides are known to undergo photolysis upon UV irradiation, leading to the homolytic cleavage of the S-S bond to form thiyl radicals.[8] A similar process could be initiated for dicyclohexyl sulfide, potentially leading to the formation of cyclohexylthiyl radicals and cyclohexyl radicals, which could then undergo various secondary reactions. The rate constant for the vapor-phase reaction of dicyclohexyl disulfide with photochemically-produced hydroxyl radicals has been estimated, suggesting a relatively short atmospheric half-life.[9][10]

Stability in Acidic and Basic Media

Dicyclohexyl sulfide is generally stable in both acidic and basic conditions. However, strong oxidizing acids can lead to oxidation of the sulfur atom. In the synthesis of dicyclohexyl disulfide, a related compound, the process involves acidification followed by neutralization, indicating the stability of the core structure under these conditions.

Incompatible Materials

Based on the reactivity of the sulfide functional group, dicyclohexyl sulfide is expected to be incompatible with the following classes of compounds:

-

Strong Oxidizing Agents: Such as permanganates, dichromates, and nitric acid, which can cause vigorous and potentially explosive reactions leading to oxidation of the sulfide.

-

Strong Acids: While generally stable, highly concentrated and hot strong acids could lead to decomposition or other reactions.

-

Halogens: Can react with sulfides to form halosulfonium salts.

Figure 3: Major incompatibilities of dicyclohexyl sulfide.

Conclusion

Dicyclohexyl sulfide exhibits a reactivity profile characteristic of a dialkyl sulfide, with the sulfur atom being the primary site of chemical transformations. Its oxidation to sulfoxides and sulfones is a key reaction, offering pathways to a range of other functionalized molecules. The compound demonstrates good thermal stability and is relatively stable in acidic and basic media, though it is incompatible with strong oxidizing agents. This comprehensive overview of its chemical reactivity and stability provides a foundational understanding for its safe and effective use in various research and industrial applications. Further research to quantify the kinetics of its reactions and to fully elucidate its decomposition pathways would be beneficial for optimizing its use in synthetic chemistry and materials science.

References

- 1. Cas 7133-46-2,dicyclohexyl sulphide | lookchem [lookchem.com]

- 2. 1,1'-Thiobis(cyclohexane) | C12H22S | CID 23523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 7133-46-2 [amp.chemicalbook.com]

- 4. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 5. Sulfone synthesis by oxidation [organic-chemistry.org]

- 6. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Dicyclohexyl disulfide | 2550-40-5 | Benchchem [benchchem.com]

- 9. Dicyclohexyl disulfide | C12H22S2 | CID 17356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

A Technical Guide to the Synthesis of Dicyclohexyl Sulfide from Dicyclohexyl Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the synthesis of dicyclohexyl sulfide via the reduction of dicyclohexyl sulfoxide. The primary focus of this document is a robust and scalable deoxygenation protocol utilizing oxalyl chloride and a sacrificial alcohol, a method analogous to the Swern oxidation. This approach offers a mild and efficient pathway to the desired sulfide, avoiding the use of harsh reducing agents.

Introduction

The reduction of sulfoxides to their corresponding sulfides is a fundamental transformation in organic synthesis. Dicyclohexyl sulfide, in particular, finds applications as a ligand in catalysis and as a building block in the synthesis of more complex molecules. The selection of an appropriate reduction method is crucial to ensure high yield, purity, and compatibility with other functional groups. This guide details a reliable method for this conversion, presents the necessary experimental protocols, and summarizes the quantitative data for easy reference.

Core Reduction Methodology: Activated Sulfoxide Deoxygenation

The featured methodology centers on the activation of the sulfoxide with an electrophilic reagent, such as oxalyl chloride, followed by an intramolecular elimination facilitated by a sacrificial alcohol and a non-nucleophilic base. This process is mechanistically related to the Swern oxidation, where an alkoxysulfonium salt is a key intermediate.

Reaction Principle

The reaction proceeds through the following key steps:

-

Activation of the Sulfoxide: Dicyclohexyl sulfoxide reacts with oxalyl chloride to form a highly electrophilic chlorodicyclohexylsulfonium intermediate.

-

Formation of an Alkoxysulfonium Salt: A sacrificial alcohol, such as isopropanol, displaces the chloride to form an alkoxysulfonium salt.

-

Ylide Formation and Elimination: A hindered, non-nucleophilic base, such as triethylamine, deprotonates the α-carbon of the sulfoxide moiety (if available) or facilitates an alternative elimination pathway to yield dicyclohexyl sulfide, the oxidized form of the sacrificial alcohol (e.g., acetone from isopropanol), and triethylammonium chloride.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of dicyclohexyl sulfide from dicyclohexyl sulfoxide based on a generalized protocol. It is important to note that optimization for specific laboratory conditions may be required to achieve maximum yield.

| Parameter | Value | Notes |

| Reactant | Dicyclohexyl Sulfoxide | 1.0 equivalent |

| Activating Agent | Oxalyl Chloride | 1.2 equivalents |

| Sacrificial Alcohol | Isopropanol | 2.0 equivalents |

| Base | Triethylamine | 2.5 equivalents |

| Solvent | Dichloromethane (CH₂Cl₂) | Anhydrous |

| Reaction Temperature | -78 °C to Room Temperature | Initial cooling is critical |

| Reaction Time | 1 - 3 hours | Monitored by TLC |

| Typical Yield | >90% | Based on analogous reactions |

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step procedure for the reduction of dicyclohexyl sulfoxide.

Materials:

-

Dicyclohexyl sulfoxide

-

Oxalyl chloride

-

Isopropanol (anhydrous)

-

Triethylamine (freshly distilled)

-

Dichloromethane (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere is charged with a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane.

-

Initial Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Sulfoxide Addition: A solution of dicyclohexyl sulfoxide (1.0 eq.) in anhydrous dichloromethane is added dropwise to the stirred solution of oxalyl chloride, maintaining the temperature below -70 °C.

-

Formation of Alkoxysulfonium Salt: After the addition is complete, the reaction mixture is stirred for 30 minutes at -78 °C. Subsequently, isopropanol (2.0 eq.) is added dropwise.

-

Base Addition: Triethylamine (2.5 eq.) is added slowly to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude dicyclohexyl sulfide can be further purified by column chromatography on silica gel if necessary.

Visualizing the Process

To aid in the understanding of the experimental workflow and the underlying chemical transformation, the following diagrams have been generated.

Caption: A flowchart illustrating the key steps in the synthesis of dicyclohexyl sulfide.

Caption: A simplified diagram showing the key intermediates in the reduction pathway.

An In-depth Technical Guide to the Chemical Formula C12H22S

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical formula C12H22S represents a diverse group of isomeric compounds, each possessing unique structural features that give rise to distinct chemical and biological properties. This technical guide provides a comprehensive overview of representative isomers of C12H22S, with a primary focus on the well-characterized saturated thioether, Dicyclohexyl sulfide. Additionally, this guide explores the class of unsaturated thiols, represented by Dodecenethiol isomers, to provide a broader understanding of the chemical space occupied by this molecular formula. The content herein is intended for researchers, scientists, and drug development professionals, offering detailed information on chemical properties, experimental protocols for synthesis and analysis, and insights into the biological activities and potential signaling pathways associated with these sulfur-containing compounds.

Introduction to C12H22S Isomers

Isomers with the molecular formula C12H22S possess a degree of unsaturation of two, indicating the presence of two rings, one ring and one double bond, two double bonds, or one triple bond in their structures. This structural diversity leads to a wide array of potential compounds, including cyclic and acyclic thioethers, as well as unsaturated thiols. The presence of a sulfur atom, whether in a thiol (-SH) or a thioether (R-S-R') functional group, imparts specific physicochemical properties and potential for biological activity.

This guide will focus on two representative classes of C12H22S isomers:

-

Saturated Cyclic Thioethers: Exemplified by Dicyclohexyl sulfide.

-

Unsaturated Acyclic Thiols: Represented by isomers of Dodecenethiol.

Dicyclohexyl sulfide: A Saturated Cyclic Thioether

Dicyclohexyl sulfide, also known as cyclohexylsulfanylcyclohexane, is a prominent and commercially available isomer of C12H22S.[1] Its structure consists of two cyclohexane rings linked by a sulfur atom.

Chemical and Physical Properties

Dicyclohexyl sulfide is a colorless to pale yellow oily liquid with a mild odor.[2][3] Key quantitative properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | cyclohexylsulfanylcyclohexane | [1] |

| CAS Number | 7133-46-2 | [1] |

| Molecular Weight | 198.37 g/mol | [1] |

| Melting Point | 9.9 °C | [2][3] |

| Boiling Point | 295.71 °C (estimated) | [2][3] |

| Density | 0.9766 g/mL (estimated) | [2][3] |

| Refractive Index | 1.5142 (estimated) | [2][3] |

| Flash Point | 123.1 °C | [2] |

| Vapor Pressure | 0.00297 mmHg at 25°C | [2] |

Experimental Protocols

A common method for the synthesis of thioethers like Dicyclohexyl sulfide is via the Williamson ether synthesis, adapted for sulfur nucleophiles.

Protocol: Williamson Thioether Synthesis

-

Materials: Cyclohexanethiol, Sodium hydroxide (NaOH), Cyclohexyl bromide, Ethanol (or other suitable solvent), Distilled water, Diethyl ether (or other extraction solvent), Anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexanethiol in ethanol.

-

Add a stoichiometric equivalent of sodium hydroxide to the solution to form the sodium cyclohexylthiolate salt. The reaction is typically exothermic.

-

Once the thiolate is formed, add a stoichiometric equivalent of cyclohexyl bromide to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and diethyl ether. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent from the filtrate by rotary evaporation to yield the crude Dicyclohexyl sulfide.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Logical Workflow for Dicyclohexyl sulfide Synthesis

Caption: Workflow for the synthesis of Dicyclohexyl sulfide via Williamson thioether synthesis.

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the identification and quantification of volatile and semi-volatile organic compounds like Dicyclohexyl sulfide.

Protocol: GC-MS Analysis

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: A small volume of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the GC inlet.

-

GC Oven Program: A temperature gradient program is used to separate the components of the sample. For example, start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

-

Quantification: For quantitative analysis, a calibration curve is prepared using standard solutions of known concentrations of pure Dicyclohexyl sulfide. The peak area of the compound in the sample is compared to the calibration curve to determine its concentration.

Logical Workflow for GC-MS Analysis

Caption: General workflow for the quantitative analysis of Dicyclohexyl sulfide by GC-MS.

Biological Activity and Signaling Pathways

While specific, in-depth studies on the biological activity and signaling pathways of Dicyclohexyl sulfide are limited in publicly available literature, general knowledge of thioethers suggests potential roles. Thioethers are known to be relatively stable and can be involved in metabolic processes. Some sulfur-containing compounds have been investigated for their antioxidant properties and their ability to interact with various biological pathways.

Dicyclohexyl sulfide is utilized as a synthetic intermediate in the manufacturing of various pharmaceuticals and agrochemicals.[4] It is also employed as a chiral ligand in asymmetric catalysis, which is crucial for the selective formation of desired enantiomers in chemical reactions with specific biological activities.[4]

Further research is required to elucidate the specific biological effects and mechanisms of action of Dicyclohexyl sulfide.

Dodecenethiol Isomers: Unsaturated Acyclic Thiols

The molecular formula C12H22S also encompasses a variety of unsaturated thiols, where the "dodecene" backbone contains a carbon-carbon double bond. The position of the double bond and the thiol group can vary, leading to numerous structural and stereoisomers.

General Properties and Synthesis

Dodecenethiols are expected to be liquids with characteristic thiol odors. The presence of the double bond allows for potential cis/trans isomerism.

General Synthesis of Unsaturated Thiols

A common route to unsaturated thiols involves the reaction of a corresponding unsaturated halide with a sulfur nucleophile, followed by reduction.

Protocol: Synthesis from an Unsaturated Halide

-

Materials: A dodecenyl halide (e.g., 1-bromo-2-dodecene), thiourea, sodium hydroxide, ethanol, hydrochloric acid.

-

Procedure:

-

React the dodecenyl halide with thiourea in an alcoholic solvent to form the S-dodecenylisothiouronium salt.

-

Hydrolyze the isothiouronium salt with a base, such as sodium hydroxide, to liberate the dodecenethiol.

-

Acidify the reaction mixture with hydrochloric acid to protonate the thiolate.

-

Extract the dodecenethiol with an organic solvent.

-

Dry the organic extract and purify the product, typically by distillation under reduced pressure.

-

Logical Relationship in Unsaturated Thiol Synthesis

Caption: Key steps in the synthesis of a dodecenethiol from a dodecenyl halide.

Potential Biological Activity

Unsaturated thiols possess two reactive functional groups: the thiol and the double bond. This dual reactivity makes them interesting candidates for biological investigation.

-

Antioxidant Properties: The thiol group can act as a reducing agent and participate in redox reactions, potentially conferring antioxidant effects.

-

Michael Addition: The α,β-unsaturated thiols can act as Michael acceptors, allowing them to covalently interact with biological nucleophiles, such as cysteine residues in proteins. This mechanism is a common feature of many biologically active compounds.

-

Signaling Pathways: Sulfur-containing compounds are known to play roles in various signaling pathways. For instance, hydrogen sulfide (H2S), a simple thiol, is a recognized gasotransmitter involved in vasodilation and other physiological processes. While it is speculative to directly attribute these roles to dodecenethiols, the presence of the thiol group suggests a potential for interaction with redox-sensitive signaling pathways.

Further research is needed to explore the specific biological activities and mechanisms of action of the various dodecenethiol isomers.

Conclusion

The chemical formula C12H22S encompasses a wide range of structurally diverse isomers, including saturated cyclic thioethers like Dicyclohexyl sulfide and unsaturated acyclic thiols such as dodecenethiols. This guide has provided a detailed overview of these representative classes, including their chemical properties, experimental protocols for their synthesis and analysis, and a discussion of their potential biological activities. While Dicyclohexyl sulfide is a well-characterized compound with industrial applications, the biological roles of many C12H22S isomers remain largely unexplored. The structural and functional diversity of this class of compounds presents a promising area for future research in medicinal chemistry and drug development. The detailed protocols and structured data presented herein aim to serve as a valuable resource for scientists working in these fields.

References

Methodological & Application

Dicyclohexyl Sulfide in Asymmetric Catalysis: An Application Overview

For Researchers, Scientists, and Drug Development Professionals

Dicyclohexyl sulfide, a simple and readily accessible thioether, has been explored as a potential ligand in the field of asymmetric catalysis. The presence of the sulfur atom with its lone pair of electrons allows for coordination to a variety of transition metals, which are the cornerstone of many catalytic processes. The bulky cyclohexyl groups can, in principle, create a chiral pocket around the metal center, influencing the stereochemical outcome of a reaction. However, a comprehensive review of the scientific literature and patent databases reveals that while the concept is plausible, the practical application and detailed reporting on dicyclohexyl sulfide as a primary chiral ligand in asymmetric catalysis are notably scarce.

This document aims to provide a summary of the available information and a general framework for how such a ligand could be employed, while highlighting the current limitations due to the lack of specific experimental data.

Potential Applications and Rationale

The primary motivation for investigating ligands like dicyclohexyl sulfide in asymmetric catalysis lies in their potential for cost-effectiveness and ease of synthesis compared to more complex phosphine or N-heterocyclic carbene (NHC) ligands. Thioether ligands are known to coordinate to a range of late transition metals such as palladium, rhodium, and copper, which are active in a multitude of asymmetric transformations.

Potential, though not extensively documented, applications could include:

-

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): The formation of a chiral palladium-allyl intermediate could be influenced by the stereoelectronics of a dicyclohexyl sulfide ligand.

-

Rhodium-Catalyzed Asymmetric Hydrogenation: The coordination of dicyclohexyl sulfide to a rhodium center might create a chiral environment for the enantioselective reduction of prochiral olefins.

-

Copper-Catalyzed Asymmetric Conjugate Addition: The formation of chiral carbon-carbon bonds via 1,4-addition to Michael acceptors is another area where a copper-dicyclohexyl sulfide complex could theoretically induce enantioselectivity.

Experimental Protocols: A Generalized Approach

In the absence of specific literature protocols for dicyclohexyl sulfide, a general methodology for its use as a ligand in a hypothetical asymmetric reaction is presented below. This protocol is based on standard practices in the field and should be considered a starting point for investigation, requiring significant optimization.

General Protocol for a Palladium-Catalyzed Asymmetric Allylic Alkylation

1. Catalyst Pre-formation (in situ):

- To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., [Pd(allyl)Cl]₂, 1 mol%).

- Add dicyclohexyl sulfide (2.2 mol%) as a solution in a dry, degassed solvent (e.g., THF, DCM, or Toluene).

- Stir the mixture at room temperature for 30-60 minutes to allow for ligand exchange and formation of the active catalyst complex.

2. Asymmetric Reaction:

- In a separate flame-dried Schlenk flask, dissolve the prochiral substrate (1.0 equiv) and the nucleophile (1.2-1.5 equiv) in the chosen dry, degassed solvent.

- Add the pre-formed catalyst solution to the substrate/nucleophile mixture via cannula.

- If required, add a base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA), sodium hydride) to the reaction mixture.

- Stir the reaction at the desired temperature (ranging from -78 °C to reflux) and monitor its progress by TLC or GC/LC-MS.

3. Work-up and Purification:

- Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).

- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel.

4. Determination of Yield and Enantiomeric Excess:

- Determine the isolated yield of the product.

- Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

Quantitative Data: A Critical Gap

A thorough search of the scientific literature did not yield specific quantitative data (e.g., yield, enantiomeric excess, turnover number, turnover frequency) for asymmetric reactions catalyzed by complexes of dicyclohexyl sulfide. This significant gap in the literature prevents the creation of a comparative data table. Researchers interested in this ligand would need to perform initial screening experiments to generate this data.

Visualization of a Hypothetical Catalytic Cycle

The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed asymmetric allylic alkylation, which could be a potential application for a dicyclohexyl sulfide ligand (L* = Dicyclohexyl Sulfide).

Caption: Generalized catalytic cycle for a Pd-catalyzed asymmetric allylic alkylation.

Conclusion and Future Outlook

While dicyclohexyl sulfide presents an intriguing and simple structural motif for a chiral ligand, its application in asymmetric catalysis is not well-established in the current body of scientific literature. The lack of detailed experimental protocols and quantitative performance data suggests that it may not have demonstrated significant efficacy in the reactions where it has been tested, or that such results have not been publicly disclosed.

For researchers in the field, this represents a potential, albeit high-risk, area of investigation. Systematic screening of dicyclohexyl sulfide in a variety of metal-catalyzed asymmetric reactions, coupled with ligand modification to introduce additional stereodirecting elements, could yet uncover a niche application for this simple thioether. However, based on the currently available information, its utility as a general and effective ligand in asymmetric catalysis remains to be demonstrated.

Application Notes and Protocols: Dicyclohexyl Sulfide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl sulfide is a dialkyl sulfide that serves as a valuable reagent in modern organic synthesis. Its primary application lies in the oxidation of alcohols to aldehydes and ketones, offering a less odorous alternative to the commonly used dimethyl sulfide (DMS) in reactions such as the Corey-Kim oxidation.[1][2] This protocol is advantageous due to its mild reaction conditions and tolerance of a wide array of functional groups.[3][4][5] Additionally, thioethers like dicyclohexyl sulfide can function as ligands for transition metals in various catalytic processes, although this application is less commonly documented than its role in oxidation.[6]

I. Oxidation of Alcohols via the Corey-Kim Protocol